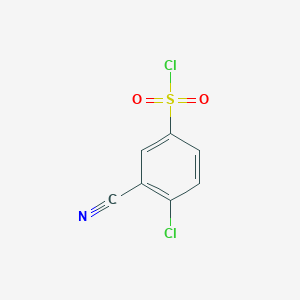

4-Chloro-3-cyanobenzenesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

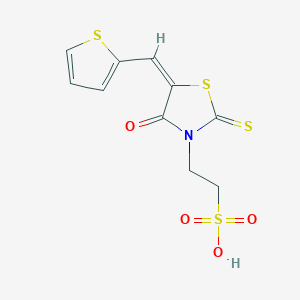

4-Chloro-3-cyanobenzenesulfonyl chloride is an organic compound with the molecular formula C7H3Cl2NO2S and a molecular weight of 236.08 . It is used in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of 4-Chloro-3-cyanobenzenesulfonyl chloride consists of a benzene ring substituted with a sulfonyl chloride group, a chlorine atom, and a cyano group .Physical And Chemical Properties Analysis

4-Chloro-3-cyanobenzenesulfonyl chloride is a solid at room temperature .科学的研究の応用

Antimicrobial Properties in Cotton Fabrics :A study by Son et al. (2006) demonstrated the use of 4-aminobenzenesulfonic acid–chloro–triazine adduct for imparting antimicrobial properties to cotton fabrics. This approach enhanced the fabric's ability to exhaust cationic compounds, showing higher antimicrobial activity compared to untreated fabric (Son et al., 2006).

Synthesis of Pesticide Intermediates :Research by Du et al. (2005) highlighted the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a valuable intermediate in the production of certain pesticides (Du et al., 2005).

Increasing Detection Responses of Estrogens in Liquid Chromatography–Mass Spectrometry (LC-MS) :A study by Higashi et al. (2006) used 4-nitrobenzenesulfonyl chloride as a reagent to increase detection responses of estrogens in LC-MS, proving effective for diagnosis of fetoplacental function (Higashi et al., 2006).

Application in Solid-Phase Synthesis :Fülöpová and Soural (2015) discussed the use of polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, as key intermediates in various chemical transformations (Fülöpová & Soural, 2015).

Solvolysis of Benzenesulfonyl Chlorides :Bentley et al. (2009) reported on the rate constants and product selectivities for solvolyses of benzenesulfonyl chloride and its derivatives in various aqueous mixtures, providing insights into reaction mechanisms (Bentley et al., 2009).

Formation of Chlorinated Aromatic Compounds in Dye Degradation :Yuan et al. (2011) studied the effects of chloride ion on the degradation of Acid Orange 7 by sulfate radical-based advanced oxidation processes, identifying the formation of chlorinated aromatic compounds (Yuan et al., 2011).

Green Synthesis of Reactive Dye Intermediates :A study by Zhong-xiu (2009) focused on a green synthesis method for 3-nitrobenzenesulfonyl chloride, an important intermediate in reactive dyes, which reduced environmental impact significantly (Chen Zhong-xiu, 2009).

Spectroscopic Studies in Bioactive Compounds :Nagarajan and Krishnakumar (2018) conducted vibrational spectroscopic studies on 4-Cyano-2-methoxybenzenesulfonyl Chloride, highlighting its presence in many biologically active compounds (Nagarajan & Krishnakumar, 2018).

Antibacterial Agents Synthesis :Research by Abbasi et al. (2015) explored the synthesis of N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, demonstrating potent antibacterial properties (Abbasi et al., 2015).

Safety and Hazards

作用機序

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Chloro-3-cyanobenzenesulfonyl chloride is currently unavailable . These properties would influence the compound’s bioavailability and overall pharmacokinetics.

Result of Action

Given its use in proteomics research , it may induce changes in protein structure or function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-3-cyanobenzenesulfonyl chloride. For instance, its stability may be affected by temperature, as it is recommended to be stored at room temperature . Moreover, its reactivity may be influenced by the pH and the presence of other reactive species in the environment.

特性

IUPAC Name |

4-chloro-3-cyanobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO2S/c8-7-2-1-6(13(9,11)12)3-5(7)4-10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQHHZHDKJUUDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-cyanobenzenesulfonyl chloride | |

CAS RN |

56044-25-8 |

Source

|

| Record name | 4-chloro-3-cyanobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2804820.png)

![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B2804826.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2804835.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;dihydrochloride](/img/structure/B2804842.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide](/img/structure/B2804843.png)